1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl ethers under specific conditions.
Alkylation: Attachment of the 3-bromopropyl group via nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions, forming new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence its reactivity and binding affinity to different substrates. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, affecting the overall chemical behavior of the compound.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Lacks the iodine atom, which can affect its reactivity and applications.
1-(3-Bromopropyl)-2-iodo-4-(trifluoromethoxy)benzene: Positional isomer with different properties due to the location of the trifluoromethoxy group.
1-(3-Bromopropyl)-2-iodo-3-(methoxy)benzene: Contains a methoxy group instead of a trifluoromethoxy group, leading to different chemical behavior.
Properties
Molecular Formula |
C10H9BrF3IO |
---|---|
Molecular Weight |
408.98 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-iodo-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-6-2-4-7-3-1-5-8(9(7)15)16-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI Key |
UBPGTILZEQNZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)I)CCCBr |
Origin of Product |
United States |
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